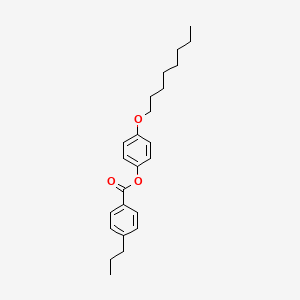
4-(Octyloxy)phenyl 4-propylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octyloxy)phenyl 4-propylbenzoate is an organic compound that belongs to the class of phenyl benzoates It is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a propylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-propylbenzoate typically involves the esterification of 4-(octyloxy)phenol with 4-propylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)phenyl 4-propylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-(Octyloxy)benzoic acid and 4-propylbenzoic acid.
Reduction: 4-(Octyloxy)phenyl 4-propylbenzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Octyloxy)phenyl 4-propylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Octyloxy)phenyl 4-propylbenzoate involves its interaction with specific molecular targets and pathways. For instance, as a UV absorber, it absorbs harmful UV radiation and dissipates the energy as heat, thereby protecting materials from UV-induced degradation . In biological systems, its mechanism may involve binding to specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxyphenyl 4-propylbenzoate
- 4-Butoxyphenyl 4-propylbenzoate
- 4-Methoxyphenyl 4-propylbenzoate
Uniqueness
4-(Octyloxy)phenyl 4-propylbenzoate is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced UV absorption capabilities compared to its analogs .
Properties
CAS No. |
62716-71-6 |
|---|---|
Molecular Formula |
C24H32O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4-octoxyphenyl) 4-propylbenzoate |
InChI |
InChI=1S/C24H32O3/c1-3-5-6-7-8-9-19-26-22-15-17-23(18-16-22)27-24(25)21-13-11-20(10-4-2)12-14-21/h11-18H,3-10,19H2,1-2H3 |
InChI Key |
NDYJXAIHFMUNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















